molecular formula C5H8BrN3O B10907612 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol

2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol

Cat. No.: B10907612
M. Wt: 206.04 g/mol
InChI Key: NYAIRBFNUDEVBC-UHFFFAOYSA-N
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Description

2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromo group and the triazole ring in its structure makes it a valuable compound for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with an appropriate alcohol derivative under controlled conditions. One common method involves the use of 1-amino-3-nitro-1H-1,2,4-triazole as a starting material, which is then reacted with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required standards for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .

Scientific Research Applications

2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromo group in 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and enhance the compound’s biological activity by improving its binding affinity to specific targets .

Properties

Molecular Formula

C5H8BrN3O

Molecular Weight

206.04 g/mol

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)propan-1-ol

InChI

InChI=1S/C5H8BrN3O/c1-4(2-10)9-3-7-5(6)8-9/h3-4,10H,2H2,1H3

InChI Key

NYAIRBFNUDEVBC-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N1C=NC(=N1)Br

Origin of Product

United States

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